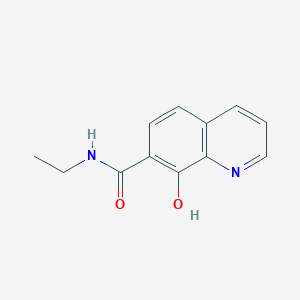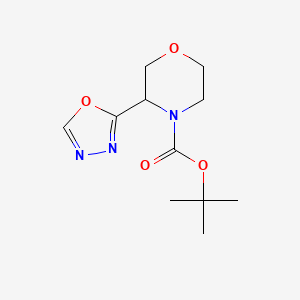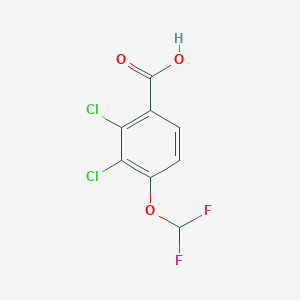![molecular formula C14H7BrF3NO2S B1448752 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole CAS No. 1972643-27-8](/img/structure/B1448752.png)
6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole
Overview
Description
Scientific Research Applications
Green Chemistry Synthesis
Benzothiazoles are synthesized through green chemistry approaches, which involve condensation of 2-aminobenzenethiol with various compounds and cyclization of thioamide or carbon dioxide (CO2) as raw materials . This method emphasizes sustainability and environmental friendliness in the production of benzothiazoles.
Pharmaceuticals and Medicinal Chemistry
The benzothiazole ring system is integral in medicinal chemistry due to its extensive range of biological activities. It’s used in the development of compounds with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant, and neuroprotective properties .
Cancer and Inflammation Research
Novel benzothiazole derivatives have been evaluated for their potential as anticancer and anti-inflammatory agents. These compounds have shown significant effects in inhibiting cancer cell proliferation, decreasing inflammatory factors, and hindering cell migration .
Enzyme Inhibition
Benzothiazoles act as inhibitors for several enzymes, which is crucial for developing targeted therapies for various diseases. By inhibiting specific enzymes, these compounds can modulate biological pathways and have therapeutic effects .
Imaging and Diagnostic Agents
Due to their fluorescent properties, benzothiazoles are used as imaging reagents. They play a role in diagnostic procedures, allowing for the visualization of biological processes and aiding in disease diagnosis .
Agricultural Applications
As plant growth regulators and antioxidants, benzothiazoles contribute to agriculture by enhancing plant growth and protecting crops from oxidative stress .
Material Science
In material science, benzothiazoles are utilized in the creation of fluorescence materials and electroluminescent devices. Their unique properties make them suitable for applications in electronic displays and lighting technologies .
Industrial Applications
Benzothiazoles serve as vulcanization accelerators in the rubber industry, improving the durability and elasticity of rubber products. They are also used as antioxidants in various industrial processes to prevent degradation of materials .
Safety and Hazards
Mechanism of Action
Target of Action
3-Benzothiazole, also known as 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of 3-Benzothiazole are enzymes or proteins such as DNA topoisomerases , protein kinases , and dihydroorotase . These targets play crucial roles in various biochemical pathways and cellular processes.
Mode of Action
3-Benzothiazole interacts with its targets in a specific manner. For instance, it inhibits the activity of dihydroorotase, DNA gyrase, and other enzymes . This interaction results in changes in the normal functioning of these enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
The interaction of 3-Benzothiazole with its targets affects various biochemical pathways. For instance, it inhibits dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . It also inhibits DNA gyrase, an enzyme that plays a crucial role in DNA replication . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The interaction of 3-Benzothiazole with its targets leads to molecular and cellular effects. For instance, it inhibits the proliferation of certain cancer cells . It also decreases the activity of inflammatory factors IL-6 and TNF-α, and hinders cell migration . These effects contribute to its potential as an anti-cancer and anti-inflammatory agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzothiazole. For instance, the presence of tyre-derived particles in the environment can potentially worsen water quality, affecting the environmental stability and action of 3-Benzothiazole
properties
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULYFAKUZDRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-benzothiazole?
A1: While the document doesn't provide specific information about 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, it mentions the molecular formula and weight of a related compound, methyl 2 (2H)-oxopyrimido [2, 1b] [, ] benzothiazole-4-acetate. It has a molecular formula of C13H10N2O3S and a molecular weight of 274.3 g/mol. []
Q2: What spectroscopic data is available for characterizing benzothiazole derivatives?
A2: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to characterize benzothiazole derivatives. These methods provide information about the compound's structure, functional groups, and purity. [, , , , , , , ]
Q3: Are there theoretical studies on the properties of benzothiazole derivatives?
A3: Yes, density functional theory (DFT) has been employed to investigate various properties of benzothiazole derivatives, including their electronic structure, reactivity, and inhibitory effects on corrosion. [, ]
Q4: What are some common methods for synthesizing benzothiazole derivatives?
A4: Several methods exist for synthesizing benzothiazole derivatives, including:
- Condensation reactions: Reacting 2-aminothiophenol with various reagents like carboxylic acids, acid chlorides, or aldehydes. [, , ]
- Ring expansion reactions: Transforming other heterocycles into benzothiazoles. []
- Multi-step reactions: Building the benzothiazole ring system through a series of chemical transformations. []
Q5: Can samarium diiodide be used to synthesize benzothiazole-containing heterocycles?
A5: Yes, samarium diiodide (SmI2) has proven effective in converting bis(o-nitrophenyl)disulfides into various heterocycles containing sulfur and nitrogen, including benzothiazolines, benzothiazoles, 2H-1,4-benzothiazines, and 2,3-dihydro-1,5-benzothiazepines. []
Q6: Can benzothiazole derivatives act as 1-aza-1,3-butadienes in chemical reactions?
A6: Yes, benzylidenecyanomethyl-1,3-benzothiazoles can function as 1-aza-1,3-butadienes in Diels-Alder reactions. They demonstrate regioselectivity when reacting with both electron-deficient and electron-rich dienophiles. []
Q7: What are the prominent biological activities of benzothiazole derivatives?
A7: Benzothiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , ]
- Anti-inflammatory activity: Reducing inflammation in various models. [, , ]
- Anticancer activity: Inhibiting the growth of various cancer cell lines. [, , ]
- Anticonvulsant activity: Suppressing seizures in animal models. [, , ]
Q8: How does the structure of a benzothiazole derivative influence its biological activity?
A8: The type and position of substituents on the benzothiazole ring system significantly impact its biological activity. Modifications at the 2- and 6-positions are particularly influential. [, ] For example, introducing a mercapto group at the 2-position appears crucial for antibacterial activity. []
Q9: Are there any benzothiazole derivatives currently used as drugs?
A9: While the document doesn't mention specific benzothiazole-based drugs, it highlights the therapeutic potential of this class of compounds. The research suggests that benzothiazoles hold promise as lead compounds for developing novel treatments for various diseases. [, , ]
Q10: What are some future directions for research on 3-benzothiazole and its derivatives?
A10: Future research directions could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)
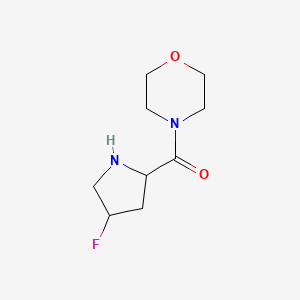
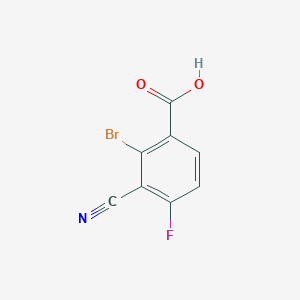

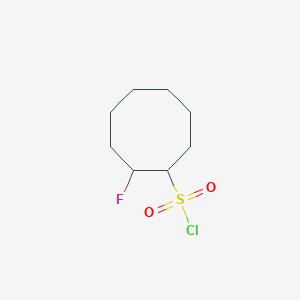
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
